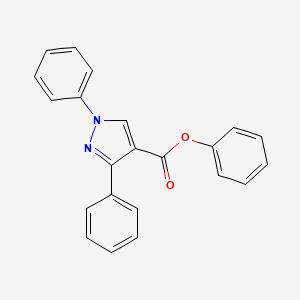![molecular formula C18H14ClFO3 B5801551 6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5801551.png)
6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one is a compound that belongs to the class of flavones. It is commonly known as flavone acetic acid (FAA) and has been studied for its potential use in cancer treatment. FAA is a synthetic compound that has been shown to have anti-tumor activity in preclinical studies.
作用機序
The exact mechanism of action of 6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one is not fully understood. It is believed to work by stimulating the immune system to attack cancer cells. 6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one has been shown to increase the production of cytokines, which are important for the activation of immune cells. It has also been shown to increase the infiltration of immune cells into tumors.
Biochemical and Physiological Effects:
6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one has been shown to have several biochemical and physiological effects. It has been shown to increase the production of cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ). It has also been shown to increase the infiltration of immune cells into tumors. 6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one has been shown to have low toxicity and is well-tolerated in patients.
実験室実験の利点と制限
6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound that is readily available and can be easily synthesized. It has been extensively studied for its potential use in cancer treatment and has been shown to have low toxicity. However, 6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one also has some limitations for lab experiments. It is a relatively new compound and its exact mechanism of action is not fully understood. It may also have some off-target effects that need to be further investigated.
将来の方向性
There are several future directions for the study of 6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one. One direction is to further investigate its mechanism of action and to identify the specific immune cells that are involved in its anti-tumor activity. Another direction is to study its potential use in combination with other immunotherapeutic agents. 6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one may also have potential use in other diseases such as autoimmune disorders. Further studies are needed to fully understand the potential of 6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one as a therapeutic agent.
Conclusion:
In conclusion, 6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one or flavone acetic acid is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in preclinical studies and has been tested in clinical trials. 6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one has several advantages for lab experiments, including its availability and low toxicity. However, further studies are needed to fully understand its mechanism of action and potential use as a therapeutic agent.
合成法
6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one is synthesized by the reaction of 7-hydroxyflavone with 3-fluorobenzylbromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with ethyl chloroformate to form 6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one. The synthesis method has been optimized to increase the yield of 6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one and to reduce the impurities in the final product.
科学的研究の応用
6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in preclinical studies and has been tested in clinical trials. 6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one has been used in combination with other chemotherapeutic agents to enhance their efficacy. It has also been studied for its potential use in immunotherapy.
特性
IUPAC Name |
6-chloro-4-ethyl-7-[(3-fluorophenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFO3/c1-2-12-7-18(21)23-16-9-17(15(19)8-14(12)16)22-10-11-4-3-5-13(20)6-11/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJPFXCSHVLROK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4,6-dimethyl-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5801471.png)

![ethyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5801490.png)

![methylenebis[phenyl(phosphinic acid)]](/img/structure/B5801509.png)
![1,7-dimethyl-4-phenyl-1,7-dihydrodipyrazolo[3,4-b:4',3'-e]pyridine-3,5-diol](/img/structure/B5801511.png)


![N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide](/img/structure/B5801540.png)
![1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine](/img/structure/B5801546.png)


![N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-N'-2-naphthylguanidine](/img/structure/B5801567.png)